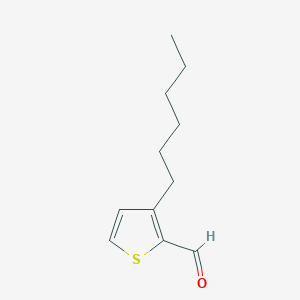

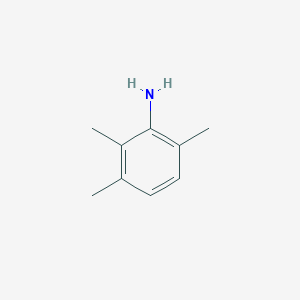

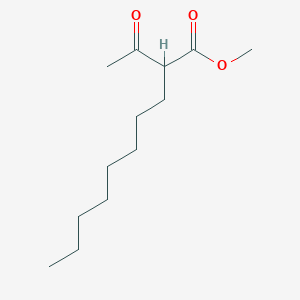

![molecular formula C7H6N2 B1600676 Pyrrolo[1,2-a]pyrazine CAS No. 274-45-3](/img/structure/B1600676.png)

Pyrrolo[1,2-a]pyrazine

Vue d'ensemble

Description

Pyrrolo[1,2-a]pyrazine is a heterocyclic compound with a five-membered ring structure containing both nitrogen and carbon atoms. It is a member of the pyrazine family, which are important building blocks for many organic compounds. Pyrrolo[1,2-a]pyrazine is found in a variety of natural products, and has been shown to have a wide range of biological activities. It has been used as a starting material for synthesizing various molecules and as a ligand for various metal complexes.

Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolo[1,2-a]pyrazine derivatives have shown significant promise as antimicrobial agents. Their structure allows for interaction with bacterial cell walls and enzymes, leading to potential use in treating bacterial infections. The derivatives of Pyrrolo[1,2-a]pyrazine have been found to exhibit antibacterial properties, which could be harnessed for the development of new antibiotics .

Anti-Inflammatory Agents

The compound has demonstrated moderate in vitro anti-inflammatory effects. Specifically, derivatives of Pyrrolo[1,2-a]pyrazine have been synthesized and shown to inhibit IL-6, a pro-inflammatory cytokine, suggesting their potential use as anti-inflammatory medications .

Antiviral Properties

Research indicates that Pyrrolo[1,2-a]pyrazine derivatives may also possess antiviral activities. This application is particularly relevant in the development of treatments for viral infections, where these compounds could interfere with viral replication or assembly .

Antifungal Uses

Similar to their antibacterial properties, Pyrrolo[1,2-a]pyrazine derivatives have also been explored for their antifungal activities. They could provide a basis for new antifungal drugs, especially in combating drug-resistant fungal strains .

Antioxidant Potential

The structure of Pyrrolo[1,2-a]pyrazine allows for the scavenging of free radicals, making it a candidate for antioxidant applications. This could be beneficial in preventing oxidative stress-related diseases .

Antitumor Activity

Pyrrolo[1,2-a]pyrazine derivatives have shown potential in cancer research due to their antitumor properties. They may act on various pathways involved in cancer cell proliferation and survival, offering a new avenue for oncological therapeutics .

Kinase Inhibition

Some derivatives of Pyrrolo[1,2-a]pyrazine have been identified to inhibit kinase activity. Kinases are enzymes that play a crucial role in signaling pathways within cells, and their inhibition can be a strategy in treating diseases like cancer .

Drug Discovery Research

The pyrrolopyrazine structure serves as an attractive scaffold for drug discovery. Its versatility and the wide range of biological activities make it a valuable compound for medicinal chemistry researchers who are designing and synthesizing new leads to treat various diseases .

Mécanisme D'action

Target of Action

Pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been suggested that these compounds may interact with various targets due to their wide range of biological activities .

Mode of Action

It is known that these compounds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that they may interact with their targets in a way that modulates these biological processes.

Propriétés

IUPAC Name |

pyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-7-6-8-3-5-9(7)4-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLLFYVBWXWUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451997 | |

| Record name | Pyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-a]pyrazine | |

CAS RN |

274-45-3 | |

| Record name | Pyrrolo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo(1,2-a)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROLO(1,2-A)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV62N5YA33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Azaindolizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Research has identified several potential therapeutic applications for pyrrolo[1,2-a]pyrazine derivatives, including:

- Anxiolytic activity: Certain pyrrolo[1,2-a]pyrazine-3-carboxamides have demonstrated anxiolytic effects in animal models, suggesting their potential as treatments for anxiety disorders. Notably, GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide) exhibited significant anxiolytic activity in mice, with a higher potency than other known pyrrolo[1,2-a]pyrazine-based translocator protein (TSPO) ligands. [, , ]

- Antifungal activity: A range of substituted pyrrolo[1,2-a]pyrazines showed potent antifungal activity against various Candida species, including multidrug-resistant strains. Docking analysis suggests that their mechanism of action may involve interaction with the catalytic site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) in Candida species. []

- Antibacterial activity: Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacteria Bacillus tequilensis MSI45, displayed strong antibacterial activity against multi-drug resistant Staphylococcus aureus. []

- Anti-HIV activity: 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, a metabolite of the drug oltipraz, exhibits inhibitory activity against HIV-1 replication in vitro. Studies suggest that this compound may target a stage in the viral life cycle after viral integration, unlike oltipraz, which inhibits reverse transcriptase. []

A: Studies indicate that pyrrolo[1,2-a]pyrazines can act as TSPO ligands. [, , ] TSPO is primarily located in the outer mitochondrial membrane of cells in the central nervous system and is involved in the synthesis of neurosteroids. Binding of pyrrolo[1,2-a]pyrazines to TSPO may modulate neurosteroid production, which in turn influences GABAergic neurotransmission and contributes to the observed anxiolytic effects. []

A: Studies using neurosteroidogenesis inhibitors, such as trilostane and finasteride, demonstrated complete blockage of the anxiolytic effects of certain pyrrolo[1,2-a]pyrazine TSPO ligands (GML-1 and GML-3) in an elevated plus-maze test. This finding suggests that the anxiolytic action of these compounds is dependent on neurosteroid biosynthesis, supporting the involvement of TSPO as their primary target. []

ANone: Pyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound composed of a pyrrole ring fused to a pyrazine ring.

ANone: Various spectroscopic techniques are employed for structural confirmation, including:

- NMR spectroscopy: 1H NMR and 13C NMR provide valuable information on the number and environment of hydrogen and carbon atoms, respectively, allowing for structural elucidation of pyrrolo[1,2-a]pyrazines. [, , ]

- Mass spectrometry: This technique provides the molecular weight and fragmentation pattern of pyrrolo[1,2-a]pyrazines, aiding in structure determination. [, , ]

- FT-IR spectroscopy: This method helps identify functional groups present in pyrrolo[1,2-a]pyrazine derivatives based on their characteristic infrared absorption bands. []

ANone: Research suggests that:

- Substituents on the amide nitrogen atom significantly influence the anxiolytic activity of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides. Compounds with alkyl, benzyl, alkoxyphenylalkyl groups, or amino acid residues as substituents generally exhibited higher anxiolytic activity in animal models. []

- Introduction of a 'lipophilic linker' between the phenyl and pyrrole rings in a series of 3,4-dihydro-6-phenylpyrrolo[1,2-a]pyrazines led to enhanced affinity for monoamine oxidase A (MAO-A), contributing to potent and reversible MAO-A inhibitory activity. [, ]

A: The presence of specific substituents on the pyrrole and pyrazine rings plays a crucial role in the antifungal activity of pyrrolo[1,2-a]pyrazines. For instance, the introduction of an enone substituent on the pyrrolo[1,2-a]pyrazine scaffold, achieved through a base-catalyzed intramolecular cyclization, has been linked to potent antifungal activity. [, ]

ANone: Numerous synthetic approaches have been developed for the construction of pyrrolo[1,2-a]pyrazines. These include:

- [3+3]-cycloaddition reactions: This method utilizes 2-azidoacrylic acid derivatives and pyrrolphenylketone to form the pyrrolo[1,2-a]pyrazine core structure. []

- Domino reactions: A domino aza-Claisen rearrangement/cyclization sequence, initiated by the reaction of 2-imidazolines with terminal electron-deficient alkynes, can efficiently assemble pyrrolo[1,2-a]pyrazines. []

- Intramolecular cyclization: Treating N-propargyl(pyrrolyl)enaminones under basic conditions (Cs2CO3/DMSO) can induce intramolecular cyclization, yielding pyrrolo[1,2-a]pyrazines with enone substituents. []

- Tandem reactions: Various tandem reactions, such as iminium cyclization followed by Smiles rearrangement [] or post-Ugi cyclization followed by gold(I)-catalyzed annulation [], have also been employed for the synthesis of pyrrolo[1,2-a]pyrazine derivatives.

- Palladium-catalyzed C(sp)–C(sp2) coupling: This method provides a direct route to multi-substituted pyrrolo[1,2-a]pyrazines from phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles. []

ANone: The pyrrolo[1,2-a]pyrazine scaffold possesses several reactive sites that can undergo various chemical transformations:

- Electrophilic substitution: The pyrrole ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents. []

- Nucleophilic addition: FeCl3-catalyzed nucleophilic addition to activated N-heterocycles can be utilized for the regioselective functionalization of pyrrolo[1,2-a]pyrazines, particularly at the C1 and C4 positions. []

- Metalation and reactions with electrophiles: The nonbridgehead nitrogen atom in pyrrolo[1,2-a]pyrazines can be deprotonated with strong bases like lithium diisopropylamide, generating a nucleophilic anion that can react with various electrophiles. []

- 1,3-Dipolar cycloadditions: N-Ylides derived from pyrrolo[1,2-a]pyrazines can participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, expanding the structural diversity of accessible compounds. [, ]

ANone: Computational methods have played a significant role in:

- Pharmacophore modeling and molecular docking: These approaches have been employed to design new pyrrolo[1,2-a]pyrazine-based TSPO ligands with enhanced anxiolytic activity. [, ]

- QSAR studies: 3D-QSAR models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), have helped identify essential structural features of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives for potent mGluR5 antagonism. []

- Mechanistic studies: Theoretical calculations have been used to elucidate the reaction mechanisms and regioselectivity of pyrrolo[1,2-a]pyrazine formation, as exemplified by the tandem imination/annulation of γ- and δ-ketoalkynes. []

ANone: While specific metabolic pathways may vary depending on the substituents present, studies on oltipraz, a pyrrolo[1,2-a]pyrazine-containing drug, provide insights:

- Oltipraz undergoes extensive metabolism, primarily involving dithiolethione ring opening, reduction, recyclization, and methylation to form 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine ("metabolite III"). []

A: Alkylpyrrolo[1,2-a]pyrazines have been identified as key contributors to the aroma of roasted meat. These compounds are formed through non-enzymatic browning reactions between carbohydrates and amino acids during cooking. [] Understanding their formation and sensory properties can be valuable in optimizing food processing techniques and developing flavouring agents. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

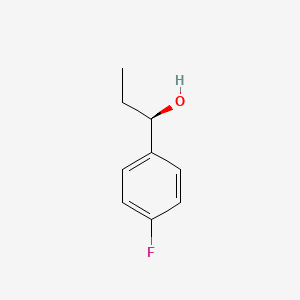

![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)

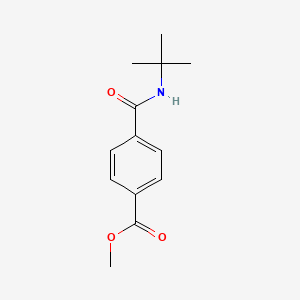

![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)